5-chloro-2-nitro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
Description
This compound is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked carbamoylmethyl group attached to a 2-(trifluoromethyl)phenyl moiety. The benzamide ring is further substituted with a nitro group at position 2 and a chlorine atom at position 3. Key structural motifs include:
Properties
IUPAC Name |
5-chloro-2-nitro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3N5O4S2/c19-9-5-6-13(27(30)31)10(7-9)15(29)24-16-25-26-17(33-16)32-8-14(28)23-12-4-2-1-3-11(12)18(20,21)22/h1-7H,8H2,(H,23,28)(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYJFQWKIWQTHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-nitro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Introduction of the Nitro Group: Nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.
Chlorination: Introduction of the chloro group via electrophilic aromatic substitution using chlorine gas or other chlorinating agents.
Coupling Reactions: Formation of the benzamide linkage through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a potential candidate for drug development and other biomedical applications.
Medicine
In medicine, the compound or its derivatives could be explored for their therapeutic potential
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-chloro-2-nitro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The presence of functional groups like nitro and trifluoromethyl can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Impact on Bioactivity: The trifluoromethyl group in the target compound and enhances metabolic stability compared to non-fluorinated analogs .
Synthetic Complexity :
- The target compound’s carbamoylmethyl-sulfanyl linkage requires multi-step synthesis, similar to the sulfamoyl derivatives in .
- and highlight reflux-based condensation and TLC monitoring as standard methods for such syntheses .
Biological Screening: While direct data on the target compound is absent, analogs like N-substituted benzenesulfonamides () exhibit antimicrobial activity, suggesting a plausible pathway for testing .
Physicochemical Properties
Table 2: Calculated and Experimental Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Formula | C₁₉H₁₂ClF₃N₄O₃S₂ | C₁₈H₁₃ClF₃N₃OS₃ | C₁₉H₁₈ClN₃O₃S₃ |
| LogP (Predicted) | ~3.8 (moderately lipophilic) | 3.5 | 2.9 |
| Hydrogen Bond Acceptors | 8 | 7 | 9 |
Key Insights :
- The target compound’s higher molecular weight (~540 vs. 476–493 in analogs) may reduce solubility but improve target binding affinity.
Crystallographic and Stability Data
- and provide X-ray crystallography data for related thiadiazoles, revealing planar thiadiazole rings and intermolecular hydrogen bonding (e.g., R factor = 0.044 in ). These features are critical for stability and crystallinity .
- The target compound’s nitro group may introduce steric hindrance, altering packing efficiency compared to simpler analogs.
Biological Activity
5-chloro-2-nitro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound with potential biological activity. This compound features a unique structure that may influence its interactions with biological systems, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
Key Features:
- Chlorine and Nitro Groups: These functional groups may enhance the compound's reactivity and biological activity.
- Thiadiazole Moiety: Known for its role in various pharmacological activities, including antimicrobial and anticancer properties.
- Trifluoromethyl Group: Often associated with increased lipophilicity, potentially affecting the compound's bioavailability.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of compounds similar to this compound. For instance, derivatives of thiadiazole have demonstrated significant cytotoxicity against various cancer cell lines.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Thiadiazole Derivative A | 0.5 | Breast Cancer |
| Thiadiazole Derivative B | 0.8 | Glioblastoma |
| Thiadiazole Derivative C | 1.2 | Lung Cancer |
These findings suggest that similar compounds may exhibit comparable efficacy in inhibiting tumor growth.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition: Potentially targeting specific enzymes involved in cancer cell proliferation.
- Apoptosis Induction: Inducing programmed cell death in malignant cells, as observed in related studies where morphological changes characteristic of apoptosis were noted.
Case Studies
A notable study evaluated the cytotoxic effects of a series of thiadiazole derivatives on glioblastoma multiforme and breast adenocarcinoma cells. The results indicated that compounds with halogen or nitro substitutions exhibited enhanced antitumor activity compared to their non-substituted counterparts.
Key Findings:
- Cell Viability Assays: The tested compounds reduced cell viability significantly at low concentrations (nanomolar range).
- Morphological Changes: Treated cells displayed characteristics such as chromatin condensation and cell shrinkage, indicative of apoptosis.
Pharmacokinetics and Toxicology
Research into the pharmacokinetics of similar compounds has shown rapid clearance from the bloodstream and significant renal excretion. Toxicological assessments indicated that certain derivatives did not induce significant toxicity at therapeutic doses, suggesting a favorable safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
